molecular formula C12H19N5 B11749155 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11749155
M. Wt: 233.31 g/mol
InChI Key: FUVCFWDYENUNAT-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-methyl group, an isopropyl substituent at the 1-position, and a (1-methylpyrazol-3-yl)methylamine group at the 4-position.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)14-17)13-7-11-5-6-16(4)15-11/h5-6,8-9,13H,7H2,1-4H3

InChI Key

FUVCFWDYENUNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes in the presence of a catalyst such as sodium acetate . This reaction typically occurs at room temperature and yields high to excellent results. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol)
Target Compound 1-(propan-2-yl), 3-methyl, 4-[(1-methylpyrazol-3-yl)methylamine] C12H18N6 246.32
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine () 1-H, 3-H, 4-[(1-methylpyrazol-3-yl)methylamine] C8H11N5 177.21
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () 1-(pyridin-3-yl), 3-methyl, 4-(cyclopropylamine) C11H13N5 215.26
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine () 1-(3-chlorophenyl), 5-isopropyl, 4-amine C12H15ClN4 250.73
3-Methyl-N-(1-(1-methyl-1H-pyrazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide () 1-(pyrrole), 3-methyl, carboxamide linkage to (1-methylpyrazol-3-yl)ethyl C14H16F3N5O 343.31

Key Observations :

  • The target compound’s isopropyl group at the 1-position introduces steric bulk compared to smaller substituents (e.g., H in or cyclopropyl in ) .
  • The (1-methylpyrazol-3-yl)methylamine group distinguishes it from analogs with carboxamide linkages () or aryl substituents () .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 2.5 ~0.1 (PBS) Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () 1.8 0.3 (DMSO) 104–107
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine () 3.2 0.05 (Water) Not reported
3-Methyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide () 2.1 0.2 (Methanol) Not reported

Key Observations :

  • The isopropyl group in the target compound likely increases lipophilicity (LogP ~2.5) compared to cyclopropyl (LogP 1.8) .
  • Trifluoromethyl groups () enhance metabolic stability but reduce solubility compared to amine-substituted pyrazoles .

Key Observations :

  • Yields for pyrazole-4-amine derivatives are generally low (~17–32%) due to steric hindrance and purification challenges .
  • Hydrogenation () offers higher crude yields but requires further purification .

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